An In-depth Technical Guide to DL-alpha-Tocopherol-d9: Chemical Properties and Applications
An In-depth Technical Guide to DL-alpha-Tocopherol-d9: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-alpha-Tocopherol-d9, a deuterated form of synthetic vitamin E. It details its chemical properties, outlines a general synthesis approach, and describes its application in bioavailability and pharmacokinetic studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences, analytical chemistry, and metabolic research.
Core Chemical Properties: A Comparative Analysis
DL-alpha-Tocopherol-d9 is the isotopically labeled analog of DL-alpha-Tocopherol, where nine hydrogen atoms on the aromatic chromanol ring have been replaced by deuterium (B1214612). This isotopic substitution is a powerful tool in analytical and metabolic research, as it allows for the differentiation and quantification of the administered compound from its naturally occurring, non-labeled counterpart. While the fundamental chemical reactivity remains the same, the increased mass due to deuterium incorporation can lead to subtle differences in physicochemical properties.
| Property | DL-alpha-Tocopherol | DL-alpha-Tocopherol-d9 | Reference/Note |
| Molecular Formula | C₂₉H₅₀O₂ | C₂₉H₄₁D₉O₂ | [1] |
| Molecular Weight | 430.71 g/mol | 439.76 g/mol | Calculated |
| Appearance | Pale yellow, viscous oil | Expected to be a pale yellow, viscous oil | [2] |
| Melting Point | 2.5-3.5 °C | Expected to be slightly different from the non-deuterated form | [2] |
| Boiling Point | 200-220 °C at 0.1 mmHg | Expected to be slightly higher than the non-deuterated form | [2] |
| Density | ~0.95 g/mL at 25 °C | Expected to be slightly higher than the non-deuterated form | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and vegetable oils. | Insoluble in water; Soluble in ethanol, ether, acetone, and vegetable oils. | [3][4] |
| CAS Number | 10191-41-0 | Not explicitly found, but used as an internal standard. |
Note on Physicochemical Properties of Deuterated Compounds: The substitution of hydrogen with deuterium increases the molecular weight, which can lead to minor increases in boiling point and density. The effect on melting point is less predictable and depends on changes in crystal lattice forces. Solubility in various solvents is generally not significantly affected.
Synthesis of DL-alpha-Tocopherol-d9: A General Approach
A common route to DL-alpha-Tocopherol is the acid-catalyzed condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol (B1199701). Deuteration of the aromatic ring of the resulting tocopherol can be achieved through electrophilic substitution reactions in the presence of a deuterium source.
General Experimental Protocol for Synthesis:
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Condensation:
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React trimethylhydroquinone (TMHQ) with isophytol in the presence of a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) and a protic acid co-catalyst (e.g., HCl) in an inert solvent (e.g., toluene, hexane).
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The reaction is typically carried out at elevated temperatures.
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Upon completion, the reaction mixture is washed with water to remove the catalyst and then concentrated under reduced pressure to yield crude DL-alpha-Tocopherol.
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Deuteration (Acid-Catalyzed H/D Exchange):
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The crude DL-alpha-Tocopherol is dissolved in a deuterated solvent, such as deuterium oxide (D₂O).
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A strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (d-TFA), is added as a catalyst.
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The mixture is heated to facilitate the electrophilic substitution of the aromatic protons with deuterium. The ortho and para positions to the hydroxyl group are most susceptible to this exchange. To achieve d9 substitution, forcing conditions (higher temperatures, longer reaction times, and potentially multiple exchange cycles) may be necessary.
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The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
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Purification:
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After the desired level of deuteration is achieved, the reaction mixture is neutralized.
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The deuterated product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
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The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure.
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The final product, DL-alpha-Tocopherol-d9, is purified by column chromatography on silica (B1680970) gel.
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Visualizing the Synthesis Workflow:
Caption: Generalized workflow for the synthesis of DL-alpha-Tocopherol-d9.
Biological Role and Antioxidant Mechanism
DL-alpha-Tocopherol is the synthetic, racemic form of alpha-tocopherol (B171835), the most biologically active form of vitamin E. Its primary role in biological systems is as a potent lipid-soluble antioxidant. It protects cell membranes from oxidative damage by scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.
The antioxidant activity of alpha-tocopherol stems from the hydroxyl group on its chromanol ring, which can donate a hydrogen atom to a free radical. This process neutralizes the radical and forms a relatively stable tocopheroxyl radical. This radical can then be recycled back to its active reduced form by other antioxidants, such as vitamin C (ascorbic acid), which in turn is regenerated by the glutathione (B108866) system.
The Antioxidant Regeneration Pathway of Alpha-Tocopherol:
